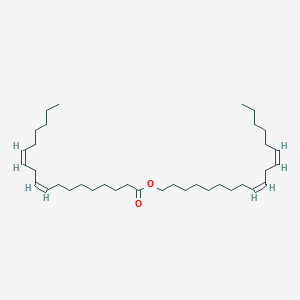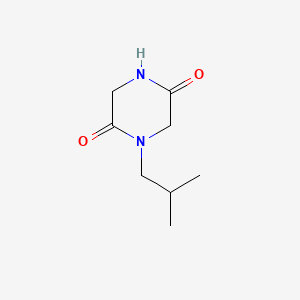![molecular formula C8H12S5 B579081 (1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane CAS No. 17443-91-3](/img/structure/B579081.png)
(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane is a unique organic compound characterized by its adamantane-like structure, which includes five sulfur atoms and three methyl groups. This compound, with the molecular formula C8H12S5, is known for its stability and distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of trimethylsilyl-protected thiol groups with a suitable cyclization agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require specific catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
科学的研究の応用
(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of (1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane involves its interaction with molecular targets through its sulfur atoms and methyl groups. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways. The compound’s unique structure allows it to participate in specific reactions that can modulate biological activities .
類似化合物との比較
Similar Compounds
(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane: C8H12S5
1,3,5-Trimethyl-2-propylbenzene: C12H18
Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate: C6H15N3·3H2O
Uniqueness
This compound stands out due to its adamantane-like structure with five sulfur atoms, which imparts unique chemical and physical properties.
特性
CAS番号 |
17443-91-3 |
|---|---|
分子式 |
C8H12S5 |
分子量 |
268.484 |
InChI |
InChI=1S/C8H12S5/c1-6-4-5-9-7(2,11-6)13-8(3,10-5)12-6/h5H,4H2,1-3H3/t5?,6?,7-,8+ |
InChIキー |
RVVZBVPIHKSDMV-HYNHDVCUSA-N |
SMILES |
CC12CC3SC(S1)(SC(S3)(S2)C)C |
同義語 |
1,3,5-Trimethyl-2,4,6,8,9-pentathiaadamantane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)
![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)



![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)

![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)

![2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE](/img/structure/B579016.png)
![2H-Thiazolo[5,4-e]indazole](/img/structure/B579017.png)
![Cyclopenta[cd]pleiadene](/img/structure/B579020.png)
